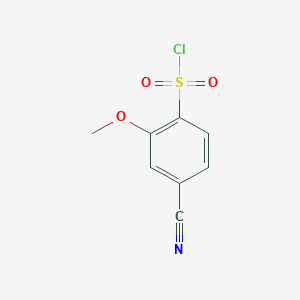

4-异丙基嘧啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . The noteworthy characteristics of these protocols include moderate reaction conditions, short reaction times, convenient workup method, recovery of the catalyst, and high yields of the products .Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

Interest in nanomaterials and especially nanoparticles has exploded in the past decades primarily due to their novel or enhanced physical and chemical properties compared to bulk material . These extraordinary properties have created a multitude of innovative applications in the fields of medicine and pharma, electronics, agriculture, chemical catalysis, food industry, and many others .科学研究应用

二氢叶酸还原酶抑制

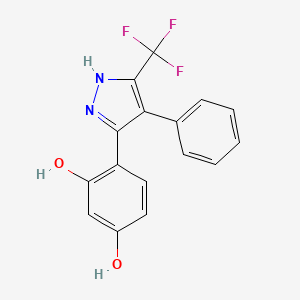

4-异丙基嘧啶-5-胺衍生物已被用作二氢叶酸还原酶 (DHFR) 抑制剂。这些化合物,特别是带有 N,N-二取代氨基甲基残基的 2,4-二氨基嘧啶,对来自 TMP 敏感和 TMP 耐药肺炎链球菌的酶表现出高活性。一些对细菌酶的选择性高于对人酶的选择性,许多活性酶抑制剂也表现出抗菌活性 (Wyss 等,2003)。

合成和抗菌活性

已经探索了新型吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[3,4-c]嘧啶衍生物的合成,包括 4-异丙基嘧啶-5-胺。一些化合物显示出有希望的抗菌效率,其中化合物 9a 特别有效。还对这些化合物进行了分子对接研究,证明了其在抗菌应用中的巨大潜力 (Hassaneen 等,2019)。

分子识别和结合

已经合成了含胺的胞嘧啶基双位受体,用于络合鸟苷 5'-单磷酸 (GMP)。包括 4-氨基-1-[4-(N,N-二乙氨基)丁基]-2(1H)-嘧啶酮在内的这些胞嘧啶衍生物有望作为原型嘌呤衍生底物的络合的有效受体 (Furuta 等,1991)。

受体相互作用蛋白激酶 1 的抑制剂

4-异丙基嘧啶-5-胺衍生物已被确定为受体相互作用蛋白激酶 1 (RIPK1) 的抑制剂。这些化合物已显示出在体外和体内保护细胞免于坏死性凋亡和减少肿瘤细胞诱导的坏死性细胞死亡的潜力。这表明它们作为预防肿瘤转移的药物的潜力 (Li 等,2018)。

胸苷酸合酶的抗叶酸抑制剂

与 4-异丙基嘧啶-5-胺相关的 2-氨基-4-氧代-6-甲基-5-取代吡咯并[2,3-d]嘧啶已被设计为胸苷酸合酶 (TS) 的潜在抗叶酸抑制剂。这些类似物已显示出对 TS 的显着抑制作用,并有望成为抗肿瘤剂 (Gangjee 等,1999)。

作用机制

安全和危害

The safety data sheet for 4-Isopropylpyrimidin-5-amine indicates that it may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

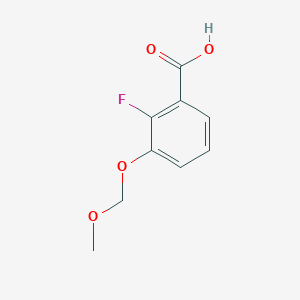

IUPAC Name |

4-propan-2-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEQOVBJKAYCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)

![N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2803935.png)